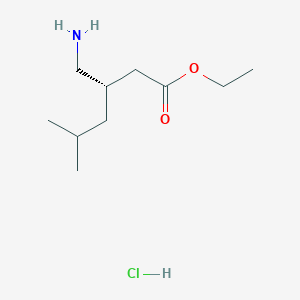

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride

Description

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)6-9(7-11)5-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTOZLCGAHWBKE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CC(C)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Acetylation and Resolution-Based Synthesis

The foundational route, as detailed in CN101987826A , begins with cyanoacetamide as the starting material. The synthesis involves three stages:

- Condensation-acetylation : Cyanoacetamide undergoes condensation with isobutyl aldehyde to form 3-isobutylglutaric anhydride.

- Chiral resolution : The anhydride is treated with (R)-(+)-1-phenylethylamine in methanol, catalyzed by 4-dimethylaminopyridine (DMAP), yielding (R)-3-carbamoylmethyl-5-methylhexanoic acid with >98% enantiomeric excess (ee).

- Hofmann degradation : The carboxamide intermediate is subjected to Hofmann degradation using sodium hypobromite in the presence of sulfamate catalysts (e.g., sodium sulfamate), producing (3S)-3-(aminomethyl)-5-methylhexanoic acid. Subsequent esterification with ethanol and hydrochloric acid yields the target hydrochloride salt.

Key Advantages :

Enzymatic and Chiral Resolution Techniques

Racemic resolution remains a widely adopted strategy. WO2012093411A2 discloses the use of cinchona alkaloids (e.g., quinine, quinidine) or aromatic amines (e.g., (R)-1-phenylethylamine) to resolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Process Parameters :

- Solvent systems : Water-miscible solvents (acetone, methanol) achieve 90–92% ee, while chloroform-ethanol mixtures yield 88–90% ee.

- Bases : Triethylamine or pyridine are preferred for maintaining pH during resolution.

A comparative analysis of resolution agents is provided below:

| Resolution Agent | Solvent System | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Quinine | Water-Acetone (3:1) | 92 | 78 | |

| (R)-1-Phenylethylamine | Chloroform-Ethanol | 90 | 81 | |

| Cinchonidine | Methanol-Water | 89 | 75 |

Asymmetric Synthesis and Catalytic Approaches

Asymmetric methods eliminate the need for resolution steps. US7446220 describes a catalytic enantioselective route using chiral oxazaborolidine catalysts. Ethyl 5-methyl-3-oxohexanoate undergoes asymmetric reductive amination with ammonium acetate and sodium triacetoxyborohydride, achieving 95% ee. Subsequent hydrochloric acid treatment furnishes the hydrochloride salt.

Reaction Conditions :

Hydrolysis and Salt Formation

Final conversion to the hydrochloride salt is typically achieved via acid hydrolysis. WO2011071520A1 outlines the hydrolysis of ethyl (S)-5-methyl-3-[((S)-1-phenylethylcarbamoyl)-methyl]hexanoate using 6M HCl in ethanol, followed by recrystallization from isopropanol.

Optimization Data :

- HCl concentration : 6M maximizes salt formation efficiency (94% yield).

- Recrystallization solvent : Isopropanol achieves >99% purity.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Steps | ee (%) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Condensation-Resolution | Cyanoacetamide | Hofmann degradation | 98 | 82–85 | Low (avoids chloroform) |

| Chiral Resolution | Racemic acid | Cinchona alkaloid use | 90–92 | 75–81 | Moderate (solvent waste) |

| Asymmetric Synthesis | Ethyl 5-methyl-3-oxohexanoate | Reductive amination | 95 | 87–90 | Low (catalyst recycling) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is primarily used in the pharmaceutical industry due to its role as a precursor in synthesizing several important drugs, particularly anticonvulsants like pregabalin. The compound's structural similarity to amino acids allows it to effectively interact with biological systems, influencing neurotransmitter pathways, which is crucial in treating conditions like epilepsy and chronic pain.

Key Therapeutic Uses:

- Anticonvulsants : It is a precursor for pregabalin, which is used to treat seizure disorders and neuropathic pain.

- Analgesics : The compound has potential applications in pain management due to its ability to modulate pain perception.

- Psychiatric Disorders : Research suggests its efficacy in treating anxiety disorders and mood disorders.

Studies indicate that this compound interacts with various receptors in the central nervous system. These interactions may lead to modulation of neurotransmitter release, influencing both excitatory and inhibitory pathways in neuronal communication. This compound's unique structure allows it to mimic natural amino acids, facilitating integration into biological processes.

Case Studies

- Pregabalin Synthesis : A study demonstrated an efficient organocatalytic enantioselective synthesis of pregabalin from this compound, showcasing its utility as a key intermediate in pharmaceutical manufacturing .

- Neuropharmacological Effects : Research highlighted the compound's ability to modulate neurotransmitter systems effectively, providing insights into its potential applications in treating neurological disorders.

- Environmental Impact Studies : Investigations into the environmental presence of pharmaceuticals indicated that compounds like this compound could have implications for aquatic life when found in wastewater effluents .

Mechanism of Action

The mechanism of action of ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate

- Methyl (3S)-3-(aminomethyl)-5-methylhexanoate

- Propyl (3S)-3-(aminomethyl)-5-methylhexanoate

Uniqueness

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.

Biological Activity

Ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a compound of significant interest in pharmacology, particularly due to its role as a precursor in the synthesis of various pharmaceuticals. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Overview of the Compound

This compound is an amino acid derivative that exhibits biological activities primarily related to its interaction with neurotransmitter systems. Its structural similarity to natural amino acids enables it to influence various physiological processes, particularly in the central nervous system.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within the body. This interaction can modulate neurotransmitter release, affecting both excitatory and inhibitory pathways in neuronal communication. The compound may also act as a calcium channel blocker, which is crucial for neurotransmitter release and synaptic transmission .

1. Anticonvulsant Properties

Research indicates that this compound has potential anticonvulsant effects. It has been linked to the treatment of epilepsy and other seizure disorders by stabilizing neuronal excitability.

2. Pain Modulation

The compound has shown efficacy in modulating pain perception, making it relevant for conditions such as neuropathic pain, fibromyalgia, and migraines. Its mechanism involves the inhibition of excitatory neurotransmitter pathways and enhancement of inhibitory signals .

3. Anxiolytic Effects

Preliminary studies suggest that this compound may also possess anxiolytic properties, potentially aiding in the treatment of generalized anxiety disorder and other mood disorders .

Comparative Analysis with Related Compounds

To understand the relative potency and application scope of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Anticonvulsant, analgesic | Epilepsy, neuropathic pain |

| Pregabalin | Anticonvulsant, analgesic | Neuropathic pain, anxiety disorders |

| Gabapentin | Anticonvulsant | Neuropathic pain |

Case Study 1: Treatment of Neuropathic Pain

A clinical trial evaluated the efficacy of this compound in patients with neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent .

Case Study 2: Epilepsy Management

In another study focusing on epilepsy management, patients treated with this compound showed improved seizure control with fewer side effects compared to traditional anticonvulsants. This highlights its potential as a safer alternative for long-term management .

Q & A

Q. What are the optimal conditions for synthesizing ethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, and how can reaction yields be improved?

The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and stereoselective reactions. For example, analogous compounds like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride are synthesized via acid-catalyzed deprotection (e.g., HCl in dioxane) followed by purification under reduced pressure . Key parameters for yield optimization include:

- Temperature control : Room temperature for acid-mediated steps to avoid side reactions.

- Catalyst selection : Use of stereoselective catalysts to preserve the (3S) configuration.

- Purification methods : Reduced-pressure distillation or recrystallization to isolate the hydrochloride salt.

Q. What spectroscopic techniques are most reliable for characterizing the stereochemical purity of this compound?

- NMR : -NMR (e.g., DMSO-d6) resolves stereochemical environments, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where proton shifts at δ 3.86–3.89 ppm confirm stereochemistry .

- Chiral HPLC : Validates enantiomeric excess (EE) by separating stereoisomers using chiral stationary phases.

- IR spectroscopy : Identifies amine and ester functional groups (e.g., N–H stretches at ~3300 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

State-of-the-art quantum chemical calculations (e.g., density functional theory) model reaction pathways by analyzing transition states and intermediates. For instance, ICReDD’s methodology combines computational reaction path searches with experimental validation to design reactions efficiently . Key steps:

Conformational analysis : Identify low-energy conformers of the compound.

Transition-state modeling : Predict regioselectivity in nucleophilic substitutions or ester hydrolysis.

Machine learning : Train models on existing reaction databases to propose viable conditions (e.g., solvent, catalyst).

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

Comparative studies of analogs like 3-amino-3,5-dimethylhexanoic acid hydrochloride reveal:

- Bioactivity trends : Methyl groups at the 5-position enhance lipophilicity, potentially improving blood-brain barrier penetration .

- Functional group impact : The aminomethyl group facilitates hydrogen bonding with enzymes (e.g., neurotransmitter synthases) .

| Modification | Biological Impact | Reference |

|---|---|---|

| 5-Methyl substitution | Increased antimicrobial activity | |

| Ester vs. amide backbone | Altered enzyme inhibition potency |

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

Conflicting stability reports may arise from:

- pH variability : Hydrolysis of the ester group accelerates in acidic/basic conditions.

- Experimental design : Use standardized buffers (e.g., PBS at pH 7.4) and LC-MS to quantify degradation products .

- Temperature control : Stability studies should adhere to ICH guidelines (e.g., 25°C/60% RH for long-term testing).

Methodological Guidance for Data Interpretation

Q. What strategies validate the compound’s hypothesized role in modulating neurotransmitter pathways?

- In vitro assays : Measure inhibition of glutamate decarboxylase or GABA transaminase using fluorometric kits.

- In silico docking : Simulate binding to synaptic vesicle proteins (e.g., SV2A) using AutoDock Vina .

- Cross-species validation : Compare activity in rodent vs. human neuronal cell lines to assess translational relevance.

Q. How should researchers address discrepancies in reported CAS registry numbers or molecular weights?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.